Fesoterodine fumarate Fesoterodine fumarate Fesoterodine Fumarate is the fumarate salt form of fesoterodine, a competitive muscarinic receptor antagonist with muscle relaxant and urinary antispasmodic properties. Fesoterodine is rapidly hydrolyzed in vivo into its active metabolite 5-hydroxy methyl tolterodine, which binds and inhibits muscarinic receptors on the bladder detrusor muscle, thereby preventing bladder contractions or spasms caused by acetylcholine. This results in the relaxation of bladder smooth muscle and greater bladder capacity, in addition to a reduction in involuntary muscle contractions and involuntary loss of urine. The active metabolite does not interact with alpha-adrenergic, serotonergic, histaminergic and excitatory amino acid receptors and is eliminated via renal excretion.
See also: Fesoterodine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 286930-03-8
VCID: VC21348342
InChI: InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1
SMILES: CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Molecular Formula: C30H41NO7
Molecular Weight: 527.6 g/mol

Fesoterodine fumarate

CAS No.: 286930-03-8

Cat. No.: VC21348342

Molecular Formula: C30H41NO7

Molecular Weight: 527.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fesoterodine fumarate - 286930-03-8

CAS No. 286930-03-8
Molecular Formula C30H41NO7
Molecular Weight 527.6 g/mol
IUPAC Name (E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Standard InChI InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1
Standard InChI Key MWHXMIASLKXGBU-RNCYCKTQSA-N
Isomeric SMILES CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
SMILES CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Canonical SMILES CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Appearance White Solid
Melting Point 72-78 °C

Chemical Structure and Properties

Fesoterodine fumarate is chemically designated as isobutyric acid 2-((R)-3-diisopropylammonium-1-phenylpropyl)-4-(hydroxymethyl) phenyl ester hydrogen fumarate. The compound has an empirical formula of C30H41NO7 and a molecular weight of 527.66 . Physically, fesoterodine fumarate presents as a white to off-white powder that is freely soluble in water .

The compound is available in extended-release tablet formulations containing either 4 mg or 8 mg of fesoterodine fumarate . The inactive ingredients in these tablets typically include glyceryl behenate, hypromellose, indigo carmine aluminum lake, lactose monohydrate, soya lecithin, microcrystalline cellulose, polyethylene glycol, polyvinyl alcohol, talc, titanium dioxide, and xylitol .

The 4 mg tablets are generally light blue, oval, biconvex, and film-coated with specific dimensions (13.1mm ± 0.2 mm x 6.6mm ± 0.2 mm) . Each 4 mg prolonged-release tablet contains 91.125 mg of lactose, which is an important consideration for patients with lactose intolerance .

Pharmacokinetics

Fesoterodine's pharmacokinetic profile is characterized by rapid and almost complete metabolism to 5-HMT, such that fesoterodine itself is undetectable in the bloodstream after oral administration . The bioavailability of the active metabolite is approximately 52% .

After single or multiple-dose oral administration of fesoterodine in doses ranging from 4 mg to 28 mg, plasma concentrations of the active metabolite are proportional to the dose . Maximum plasma levels are reached after approximately 5 hours, with therapeutic plasma levels achieved after the first administration . Notably, no accumulation occurs after multiple-dose administration .

Table 1: Pharmacokinetic Parameters for the Active Metabolite After Steady-State Dosing of Fesoterodine in Healthy Adult Subjects (18-50 years)

DosageNCmax,ss (ng/mL) [% CV]AUCtau,ss (ng·h/mL) [% CV]
4 mg QD/tablet61.71 (74.9)16.39 (69.8)
8 mg QD/tablet64.66 (43.3)46.51 (46.8)

Abbreviations: AUCtau,ss = steady-state area under the concentration time curve over the 24-hour dosing interval; Cmax,ss = steady-state maximum plasma concentration; CV = coefficient of variation; N = number of patients with PK data; QD = once daily.

Clinical Applications

Overactive Bladder Syndrome

The primary indication for fesoterodine fumarate is the treatment of symptoms associated with overactive bladder syndrome in adults . These symptoms include increased urinary frequency, urgency, and urgency incontinence . Fesoterodine works by reducing involuntary detrusor contractions, thereby decreasing the frequency and urgency of urination.

Neurogenic Detrusor Overactivity

Fesoterodine has also demonstrated efficacy in patients with neurogenic detrusor overactivity (nDO) due to spinal cord lesions or multiple sclerosis . In these populations, the drug significantly decreases detrusor pressure, increases bladder capacity and compliance, and improves quality of life .

Dosage and Administration

The recommended starting dose of fesoterodine fumarate for adults, including elderly patients, is 4 mg once daily . Based on individual response and tolerability, the dose may be increased to 8 mg once daily, which is the maximum recommended daily dose .

Fesoterodine is available as prolonged-release tablets that should be taken with liquid and swallowed whole. The tablets can be taken with or without food . The prolonged-release formulation ensures a consistent drug release over time, maintaining therapeutic levels throughout the day.

Clinical Efficacy

Efficacy in General Adult Population

The efficacy of fesoterodine fumarate has been extensively evaluated in Phase 2 and 3 controlled clinical trials involving a total of 2,859 patients with overactive bladder syndrome . In these studies, 782 patients received fesoterodine 4 mg/day, and 785 received fesoterodine 8 mg/day in treatment periods lasting 8 or 12 weeks .

Significant improvements in bladder diary variables and treatment response were observed as early as week 2 after initiating treatment . These improvements included reductions in urgency episodes, micturition frequency, and incontinence episodes, as well as increases in maximum voided volume .

Efficacy in Elderly Population

Fesoterodine has demonstrated efficacy across all age groups, including in elderly patients over 75 years of age . In this population, treatment with fesoterodine resulted in significant improvements in urgency episodes (-3.47 vs -1.92 for placebo, p<0.001), micturitions (-1.91 vs -0.93 for placebo, p<0.001), nocturnal micturition (-0.51 vs -0.27 for placebo, p=0.003), and severe urgency episodes (-2.40 vs -1.55 for placebo, p<0.001) .

Notably, improvements in micturition frequency and maximum voided volume were greater with fesoterodine 8 mg than with 4 mg among those aged ≥75 years . Treatment response rates, as determined from ratings on the patient-completed Treatment Benefit Scale, were significantly greater for those treated with fesoterodine 4 or 8 mg compared to placebo across all age groups .

Efficacy in Neurogenic Detrusor Overactivity

An open-label prospective interventional study evaluated the efficacy of fesoterodine fumarate (8 mg/day) in patients with neurogenic detrusor overactivity due to spinal cord lesion or multiple sclerosis . The study included 124 patients, of whom 76.6% had spinal cord lesions and 23.4% had multiple sclerosis .

After 3 months of treatment, significant reductions in maximum detrusor pressure (P detmax) were observed (p<0.001) . Additionally, there were significant increases in maximum bladder capacity and compliance (p<0.001) . Quality of life, assessed using the Short-Form (SF) Qualiveen questionnaire, showed significant improvement in each patient group (p<0.001) .

Age GroupPlaceboFesoterodine 4 mgFesoterodine 8 mg
<65 years2%3%7%
≥65–<75 years3%6%8%
≥75 years12%11%9%

Data from pooled analysis of clinical trials

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